molecular formula C6H5IO B1680319 3-Iodophenol CAS No. 626-02-8

3-Iodophenol

Cat. No. B1680319
CAS RN: 626-02-8
M. Wt: 220.01 g/mol
InChI Key: FXTKWBZFNQHAAO-UHFFFAOYSA-N
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Description

3-Iodophenol is an aromatic organic compound . It participates in a variety of coupling reactions in which the iodide substituent is displaced . Well-cited examples include thiolate and amine nucleophiles .


Synthesis Analysis

3-Iodophenol can be prepared by oxidative decarboxylation of 3-iodobenzoic acid . Other laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular formula of 3-Iodophenol is C6H5IO . Its average mass is 220.008 Da and its monoisotopic mass is 219.938507 Da .


Chemical Reactions Analysis

3-Iodophenol participates in a variety of coupling reactions in which the iodide substituent is displaced . Examples include reactions with thiolate and amine nucleophiles . It is also used in esterification, electrophilic aromatic substitution, alkylation, nucleophilic aromatic substitution, Mitsunobu, transition metal-catalyzed cross-coupling, acylation, and oxidation reactions .


Physical And Chemical Properties Analysis

3-Iodophenol has a density of 2.0±0.1 g/cm^3, a boiling point of 273.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.3±3.0 kJ/mol and its flash point is 119.3±22.6 °C . The compound has a molar refractivity of 41.0±0.3 cm^3 .

Scientific Research Applications

Chemiluminescence Enhancement in Analytical Chemistry

3-Iodophenol has been utilized to enhance chemiluminescence in various analytical chemistry applications. For instance, it was found that iodophenol blue can significantly enhance the weak chemiluminescence of the luminol-H2O2 system. This enhancement allows for more sensitive detection methods in assays for hydrogen peroxide and glucose. The improved sensitivity and simplicity of this approach have practical applications in biochemical and clinical analysis (Yu, Wang, Zhao, & Fan, 2016).

Application in Biochemical Assays

Iodophenol has been applied to enhance signals in immunodot and Western blotting assays. Specifically, the addition of 4-iodophenol to luminol resulted in significant signal enhancement in these assays. This finding has implications for improving the sensitivity and efficiency of biochemical assays commonly used in molecular biology and medical diagnostics (Leong & Fox, 1988).

Environmental Applications

Iodophenols, including 3-Iodophenol, have been identified in various environmental contexts, such as in river water and as by-products in drinking water disinfection processes. Studies have focused on understanding the formation, occurrence, and potential impact of these compounds on environmental and human health. For example, the detection and analysis of iodophenols in different water samples have been a topic of interest, emphasizing the need for effective methods to monitor and manage these compounds in the environment (Wuilloud, Wuilloud, Vonderheide, & Caruso, 2003).

Potential in Pharmaceutical Research

Inthe field of pharmaceutical research, 3-Iodophenol and related compounds have been explored for their potential in designing radioiodinated pharmaceuticals. The structural features of these iodinated compounds affect their metabolic stability, which is crucial for their application in clinical and research investigations using radionuclide imaging and therapy. The biostability and biodistribution of these compounds are key factors in their effectiveness as tracers and therapeutic agents (Cavina, van der Born, Klaren, Feiters, Boerman, & Rutjes, 2017).

Enhancing Luminol Chemiluminescence in Liposome Detection

4-Iodophenol has been used to enhance luminol chemiluminescence in the detection of horseradish peroxidase (HRP) encapsulated in liposomes. This method significantly increases the sensitivity of HRP detection, which is valuable in various biochemical assays and diagnostics. The use of 4-iodophenol as an enhancer in this context exemplifies its utility in increasing the detection sensitivity of important biochemical markers (Kamidate, Maruya, Tani, & Ishida, 2009).

Safety And Hazards

3-Iodophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-iodophenol
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InChI

InChI=1S/C6H5IO/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTKWBZFNQHAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3052305
Record name 3-Iodophenol
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Molecular Weight

220.01 g/mol
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Physical Description

White to light brown solid; [Alfa Aesar MSDS]
Record name 3-Iodophenol
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Vapor Pressure

0.00616 [mmHg]
Record name 3-Iodophenol
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Product Name

3-Iodophenol

CAS RN

626-02-8
Record name 3-Iodophenol
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Record name Phenol, 3-iodo-
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Record name 3-iodophenol
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Record name 3-IODOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
518
Citations
Y Satkar, LF Yera-Ledesma, N Mali… - The Journal of …, 2019 - ACS Publications
… The following compound was obtained according to the general procedure B, by using 3-iodophenol as starting material and NH 4 I. The crude material was purified by flash column …
Number of citations: 31 pubs.acs.org
XS Wang, H Song, J Zhang, YL Liu, J Ma, L Wang - Water Research, 2021 - Elsevier
Highly toxic iodinated phenolic by-products were frequently detected in the oxidative treatment and disinfection of iodine-containing water. Herein, it was found that three model …
Number of citations: 21 www.sciencedirect.com
PJ Vikesland, EM Fiss, KR Wigginton… - … science & technology, 2013 - ACS Publications
… Calibration curves for BPA, triclosan, phenol, 4-chlorophenol, 2,4-DCP, 2,4,6-TCP, 2,4,5,6-tetrachlorophenol, 4-iodophenol, 2,4,6-triiodophenol, 4-chloro-3-iodophenol, and 4-…
Number of citations: 61 pubs.acs.org
B Burghoff, J Schiferli, JS Marques… - Chemical engineering …, 2009 - Elsevier
… 3-Iodophenol is selected as the MTBE extractant, … 3-iodophenol/propylbenzene is 270 at high extractant concentrations and low MTBE concentrations. Water solubility of 3-iodophenol …
Number of citations: 15 www.sciencedirect.com
MV Chernysheva, M Bulatova, X Ding… - Crystal Growth & …, 2020 - ACS Publications
… Iodine atoms I1 and I3 show XB donor and XB acceptor behavior in 3-iodophenol (14) (37) (C1–I1···O1 = 157.92 and I1···O1 = 3.332 Å) and 2,4,6-triiodophenol (15) (42) (C4–I3···O1 = …
Number of citations: 27 pubs.acs.org
AIMC Lobo Ferreira… - Journal of Chemical & …, 2011 - ACS Publications
… 3-iodophenol, the calculated value is 120.2, which points out a lower π-delocalization with the aromatic ring. The 2- and 3-iodophenol … In the case of the 3-iodophenol, the most stable …
Number of citations: 14 pubs.acs.org
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
The Action of Nitric Acid on 2: 3: 4: 6-TetrabromophenoZ.-The phenol (5 g.) was stirred into a solution of nitric acid (18 cc; d 1.42) in water (16 cc) during one hour, and the mixture kept …
Number of citations: 0 pubs.rsc.org
K Takami, H Yorimitsu, H Shinokubo… - Organic …, 2001 - ACS Publications
… Treatment of 3-iodophenol with diphenylindium compound, generated from indium trichloride and two equimolar amounts of a phenyl Grignard reagent, in aqueous media under …
Number of citations: 112 pubs.acs.org
S Buchan, H McCombie - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… Chlorination of the 4 : 6-dichloro-3-iodophenol yielded another iododichloride … -3-iodophenol was prepared from 2-iodo-4nitroaniline. The structure of 4 : 6-dichloro-3-iodophenol was …
Number of citations: 0 pubs.rsc.org
H Sakurai, T Tsukuda, T Hirao - The Journal of Organic Chemistry, 2002 - ACS Publications
… As expected, Pd/C was found to catalyze the coupling of 3-iodophenol and phenylboronic … 2 CO 3 solution, was treated with stoichiometric amounts of 3-iodophenol and PhB(OH) 2 , the …
Number of citations: 307 pubs.acs.org

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